molecular formula C18H20ClN5O B11455951 N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-(dimethylamino)benzamide

N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-(dimethylamino)benzamide

Cat. No.: B11455951
M. Wt: 357.8 g/mol
InChI Key: FVKPFVJNSPSYEB-UHFFFAOYSA-N
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Description

N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-(dimethylamino)benzamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic structure, and a benzamide moiety, making it a molecule of interest for medicinal chemistry and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-(dimethylamino)benzamide typically involves multiple steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. For example, a reaction between 3-amino-4-chloropyridine and an appropriate diketone can form the pyrazolo[3,4-b]pyridine core.

    Chlorination and Methylation: The core structure is then chlorinated and methylated using reagents like thionyl chloride and methyl iodide under controlled conditions to introduce the chloro and methyl groups.

    Coupling with Benzamide: The final step involves coupling the modified pyrazolo[3,4-b]pyridine with 4-(dimethylamino)benzoyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the nitro groups if present, using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group in the pyrazolo[3,4-b]pyridine core can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of substituted pyrazolo[3,4-b]pyridines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-(dimethylamino)benzamide is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

Medically, this compound could be investigated for its pharmacological properties. Its structure suggests potential activity as an anti-inflammatory, anticancer, or antimicrobial agent, although specific studies would be required to confirm these effects.

Industry

In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-(dimethylamino)benzamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, which are involved in signaling pathways, or other proteins critical for cell function.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-(dimethylamino)benzamide: Lacks the methyl groups, which may affect its reactivity and biological activity.

    N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-aminobenzamide: Substitution of the dimethylamino group with an amino group, potentially altering its interaction with biological targets.

Uniqueness

The presence of the 5-chloro and 1,4,6-trimethyl groups in the pyrazolo[3,4-b]pyridine core, along with the 4-(dimethylamino)benzamide moiety, gives this compound unique chemical and biological properties. These structural features may enhance its stability, reactivity, and potential as a bioactive molecule compared to similar compounds.

Properties

Molecular Formula

C18H20ClN5O

Molecular Weight

357.8 g/mol

IUPAC Name

N-(5-chloro-1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)-4-(dimethylamino)benzamide

InChI

InChI=1S/C18H20ClN5O/c1-10-14-16(22-24(5)17(14)20-11(2)15(10)19)21-18(25)12-6-8-13(9-7-12)23(3)4/h6-9H,1-5H3,(H,21,22,25)

InChI Key

FVKPFVJNSPSYEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN(C2=NC(=C1Cl)C)C)NC(=O)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

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